molecular formula C12H21NO3 B235300 Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 143557-91-9

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B235300
M. Wt: 227.3 g/mol
InChI Key: SEGZJJSZYOEABC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the empirical formula C12H21NO3 . It has a molecular weight of 227.30 . This compound is a solid at room temperature .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is also the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.30 .

Scientific Research Applications

  • Asymmetric Synthesis of Tropane Alkaloids : This compound has been utilized in the asymmetric synthesis of tropane alkaloids like pseudococaine. The process involves ring-closing iodoamination to create 8-azabicyclo[3.2.1]octane scaffolds, useful in synthesizing (+)-pseudococaine hydrochloride (E. Brock et al., 2012).

  • Structural Analysis in Molecular Synthesis : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a derivative, was synthesized and characterized using NMR spectroscopy and high-resolution mass spectrometry. Its molecular structure was detailed through single-crystal X-ray diffraction analysis, showing a bicyclo[2.2.2]octane structure (T. Moriguchi et al., 2014).

  • Synthesis of Benztropine Analogs : Research has been conducted on the combinatorial synthesis of benztropine analogs using derivatives of Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. These compounds were evaluated as inhibitors for monoamine transporters, which are significant in the study of neurotransmitter-related disorders (H. Pedersen et al., 2004).

  • Development of Constrained Proline Analogues : The compound has been used in synthesizing new proline analogues with a bicyclic structure. These analogues are potentially valuable in peptide synthesis and design, offering new avenues for exploring peptide structure and function (D. Casabona et al., 2007).

  • Synthesis of Cedranoid Sesquiterpenes : Research involving the synthesis of cedranoid sesquiterpenes, which are a class of natural products, has utilized this compound as a precursor in complex organic transformations (P. Yates et al., 1988).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The compound is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, suggesting that Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and similar compounds could have potential applications in various areas of research .

properties

IUPAC Name

tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZJJSZYOEABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611222
Record name tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

143557-91-9
Record name tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Synthesis routes and methods I

Procedure details

3-Oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid, tert-butyl ester (8 g, 35.5 mmol) was dissolved in 100 mL of ethanol. Sodium borohydride (2 g, 53.5 mmol) was added to the solution portionwise at room temperature. After stirring for 3 hours, the reaction was evaporated in vacuo to give clear viscous oil. The oil was dissolved in dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated to afford 7.55 g of 3-hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid, tert-butyl ester as a white crystalline solid; 1H NMR (300 MHz, DMSO-d6): 4.23 (dd, J=2.7, 4.6 Hz, 1H), 4.18-4.06 (m, 2H), 2.17-2.06 (m, 1H), 1.99-1.91 (m, 3H), 1.72-1.50 (m, 5H), 1.47 (s, 9H).
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8 g
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Synthesis routes and methods II

Procedure details

NaBH4 (8.8 g, 0.23 mol) was added to a 0° C. solution of 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (35 g, 0.16 mol) in ethanol (200 ml). The reaction mixture was stirred for 45 min at 0° C., whereupon it was allowed to reach 20° C. After stirring overnigth the suspension was evaporated to dryness. EtOAc (350 ml) was added, and the precipitate was filtered off. Water (200 ml) was added to the filtrate, and the layers were separated. The aqueous layer was extracted with EtOAc (100 ml), and the combined organic layers were dried (Na2SO4) and concentrated in vacuo to afford 29.5 g of an oil, which crystallised on standing. The two isomers were separated by flash chromatography (EtOAc/heptane 1:5 □ 1:1), affording 5 g of the title compound. LC-MS (m/z): 250 (M+23(Na)).
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35 g
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200 mL
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Synthesis routes and methods III

Procedure details

3-Oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Compound 1009, 8 g, 35.5 mmol) was dissolved in 100 mL of ethanol. Sodium borohydride (2 g, 53.5 mmol) was added to the solution portionwise at room temperature. After stirring for 3 hours, the reaction was evaporated in vacuo to give clear viscous oil. The oil was dissolved in dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated to afford 7.55 g of 3-hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Compound 1010) as a white crystalline solid; 1H NMR (300 MHz, DMSO-d6): δ 4.23 (dd, J=2.7, 4.6 Hz, 1H), 4.18-4.06 (m, 2H), 2.17-2.06 (m, 1H), 1.99-1.91 (m, 3H), 1.72-1.50 (m, 5H), 1.47 (s, 9H).
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8 g
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100 mL
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2 g
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Synthesis routes and methods IV

Procedure details

Sodium borohydride (178 mg, 4.7 mmol) was added to a solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (0.50 g, 2.2 mmol) in ethanol (10 mL), and the resulting mixture was stirred at room temperature for one hour. The mixture was quenched with saturated ammonium chloride solution (30 mL), and extracted with ethyl acetate (3×20 mL). The combined extract was washed with water then brine, dried over sodium sulfate, filtered and concentrated to give tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (463 mg, 92% yield) as a mixture of endo and exo stereoisomers. GC-MS (EI) for C12H21NO3: 227 (M+).
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178 mg
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0.5 g
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10 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
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Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Citations

For This Compound
1
Citations
Y Li, L Ma, F Jia, Z Li - The Journal of Organic Chemistry, 2013 - ACS Publications
A general and efficient method for amide bond synthesis has been developed. The method allows for synthesis of tertiary amides from readily available tertiary amines and anhydrides …
Number of citations: 76 pubs.acs.org

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